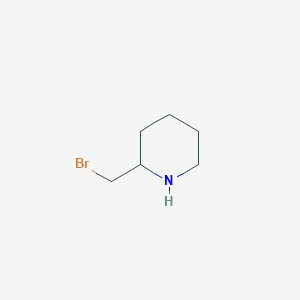

2-(Bromomethyl)piperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOBJMXNLNZPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Piperidine Scaffolds in Chemical Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical and medicinal chemistry. researchgate.netsemanticscholar.org Its prevalence stems from its ability to impart favorable physicochemical and pharmacological properties to a molecule. Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. researchgate.nettandfonline.com

The introduction of a piperidine scaffold into a potential drug molecule can serve several critical functions. tandfonline.comjst.go.jp It can modulate properties such as solubility and lipophilicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the three-dimensional structure of the piperidine ring can provide a rigid framework that allows for precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets. tandfonline.comjst.go.jp The ability to synthesize a diverse range of substituted piperidines is therefore a cornerstone of modern drug discovery. semanticscholar.org

A Closer Look at 2 Bromomethyl Piperidine As a Versatile Synthetic Intermediate

Direct Synthesis Approaches from Piperidine Derivatives

The most straightforward method for the synthesis of this compound involves the direct functional group transformation of a pre-existing piperidine derivative. The primary precursor for this approach is 2-(hydroxymethyl)piperidine. The conversion of the hydroxyl group to a bromide is a standard organic transformation, typically achieved under strong acidic conditions.

A well-established protocol involves treating 2-(hydroxymethyl)piperidine with a concentrated solution of hydrogen bromide (HBr). semanticscholar.orgresearchgate.net The reaction is generally carried out by refluxing the alcohol with 48% aqueous HBr for an extended period, often 24 hours, to ensure complete conversion. semanticscholar.orgresearchgate.net This S_N2-type reaction protonates the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the bromide ion. The product, this compound hydrobromide, is typically isolated as a salt. semanticscholar.orgresearchgate.net The use of N-protected derivatives of 2-(hydroxymethyl)piperidine is also common to prevent side reactions involving the piperidine nitrogen and to improve solubility in organic solvents.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-(Hydroxymethyl)piperidine | 48% aq. HBr | Reflux, 24h | This compound hydrobromide | semanticscholar.orgresearchgate.net |

Bromomethylation Reactions for Piperidine Scaffold Functionalization

Bromomethylation involves the introduction of a bromomethyl (-CH₂Br) group onto the piperidine scaffold. While direct bromomethylation of the piperidine ring itself is challenging, functionalization of piperidine derivatives that already contain a suitable handle is a viable strategy.

One such approach is the radical bromination of a methyl group at the 2-position of the piperidine ring. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can convert 2-methylpiperidine (B94953) into this compound. This method's success is contingent on the selectivity of the radical reaction. A similar selective bromination using NBS has been demonstrated for the 4-methyl group on a piperidine scaffold.

Another strategy is the ortho-bromomethylation of alcohols, which can be adapted for piperidine precursors. manac-inc.co.jp This reaction involves suspending paraformaldehyde in an alcohol and passing dried hydrogen bromide gas through the mixture, resulting in a bromomethyl ether. manac-inc.co.jp While this is typically used for simple alcohols, a suitably protected piperidine-containing alcohol could potentially undergo this transformation.

Stereoselective Synthesis Strategies

Controlling the stereochemistry at the C2 position, and potentially other centers on the piperidine ring, is crucial for the synthesis of chiral drugs and biologically active molecules. Stereoselective strategies are designed to produce specific enantiomers or diastereomers of this compound and its derivatives.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this can be achieved by using chiral starting materials or through catalytic asymmetric reactions.

A powerful strategy involves the enantioselective synthesis of polyhydroxypiperidines, which can be adapted for this target. nih.gov This approach may use α-benzenesulfonylamino esters as a C₂N building block, derived from chiral amino acids, which are then combined with a C₃ unit, such as 2-bromo-3-(bromomethyl)oxazole, to construct the piperidine ring. nih.gov Subsequent chemical modifications can then yield the desired enantiomerically pure product.

Catalytic methods have also been developed. For instance, an enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts can produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org While this specific reaction yields a 3-bromo derivative, the principle of asymmetric catalyst-controlled cyclization to form a chiral piperidine ring is a key strategy that could be modified for the synthesis of this compound precursors.

Diastereoselective synthesis is employed when multiple stereocenters are present, aiming to control their relative configuration. This is relevant for producing substituted this compound analogs.

One effective method is the diastereoselective radical cyclization of acyclic precursors. A radical route to 2,4-disubstituted piperidines has been achieved with good yields and high diastereoselectivity by the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) (TTMSS) as the reducing agent was found to significantly enhance the trans/cis diastereomeric ratio compared to traditional reagents like tributyltin hydride. researchgate.net

| R | R' | R'' | Yield (%) | trans:cis ratio | Reference |

| Me | Me | Me | 90 | 73:27 | researchgate.net |

| s-Bu | t-Bu | Me | 60 | >99:1 | researchgate.net |

Another powerful approach involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov This method has been used for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. By linking a nitroketone with an imine and then inducing cyclization, the relative stereochemistry between the substituents can be precisely controlled. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses improve efficiency by combining multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. Various one-pot methods have been developed for constructing highly substituted piperidine rings. growingscience.com

For example, a three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines has been developed. researchgate.net This sequence involves an NBS-mediated cyclization of N-(3-butenyl)ureas to create 6-(bromomethyl)-2-iminourethanes, which are piperidine precursors, followed by dehydrohalogenation and a novel rearrangement. researchgate.net Such tandem reactions, where a bromomethyl group is installed as part of the ring-forming cascade, represent an efficient route to functionalized piperidines.

Multi-component reactions are another hallmark of one-pot synthesis. Iodine-catalyzed five-component reactions have been used for the direct synthesis of densely functionalized piperidines. growingscience.com Similarly, citric acid has been employed as a green catalyst for the one-pot, multi-component synthesis of highly substituted piperidines. growingscience.com These strategies could be adapted to incorporate a bromomethyl precursor, leading to the direct formation of complex this compound analogs.

Precursors and Intermediate Transformations in this compound Synthesis

The synthesis of this compound relies on a variety of precursors and key intermediate transformations that build and functionalize the piperidine ring.

The most direct precursor is 2-(hydroxymethyl)piperidine, which undergoes a straightforward S_N2 reaction with HBr to yield the target compound. semanticscholar.orgresearchgate.net However, more complex syntheses often build the piperidine ring from acyclic or different heterocyclic starting materials. These transformations highlight the versatility of modern organic synthesis.

A notable pathway involves ring expansion or transformation of other heterocycles. For instance, 2-(bromomethyl)aziridines can serve as precursors to piperidines. nih.gov Ring transformation of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide has also been shown to produce piperidine derivatives. Another innovative approach uses the cyclization of N-(3-butenyl)ureas with NBS to form 6-(bromomethyl)-2-iminourethanes, which are then converted to piperidinone analogs. researchgate.net These methods showcase how different ring systems can be manipulated to construct the desired piperidine scaffold with the bromomethyl group already installed or formed in situ.

| Precursor | Key Transformation | Resulting Intermediate/Product | Reference |

| 2-(Hydroxymethyl)piperidine | S_N2 reaction with HBr | This compound | semanticscholar.orgresearchgate.net |

| 2-(Bromomethyl)aziridine | Ring opening/cyclization | Substituted piperidines | nih.gov |

| 2-(Bromomethyl)pyrrolidine | Ring expansion | Piperidine derivatives | |

| N-(3-Butenyl)urea | NBS-mediated cyclization | 6-(Bromomethyl)-2-iminourethane | researchgate.net |

| Olefinic Amide | Enantioselective bromocyclization | 3-Bromo-2-substituted piperidine | rsc.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl Piperidine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary carbon-bromine (C-Br) bond in the bromomethyl group is highly susceptible to nucleophilic attack. The bromine atom, being an effective leaving group, facilitates substitution reactions with a wide range of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the center were chiral. libretexts.orgfiveable.me

A common and often unavoidable substitution reaction occurs with water, which can act as a nucleophile. In the presence of moisture, 2-(bromomethyl)piperidine can be smoothly converted to 2-(hydroxymethyl)piperidine. researchgate.netsemanticscholar.org This reaction highlights the need for anhydrous conditions when other transformations are desired. The general mechanism involves the lone pair of electrons on the oxygen atom of water attacking the carbon atom bonded to bromine, with subsequent deprotonation to yield the alcohol.

Other potent nucleophiles, such as amines, readily displace the bromide ion to form new carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines provides a direct route to more complex diamine structures. The piperidine (B6355638) nitrogen itself can act as an internal nucleophile, leading to dimerization, a pathway discussed in detail in section 3.4. The reactivity order for halide leaving groups in S_N2 reactions is generally I > Br > Cl > F, placing the bromomethyl group at a favorable position for synthetic utility. nih.gov

Conjugate Addition Reactions with α,β-Unsaturated Systems (Aza-Michael Additions)

While the bromomethyl group provides an electrophilic site, the secondary amine of the piperidine ring is a potent nucleophile. This nucleophilicity is harnessed in conjugate addition reactions, particularly the Aza-Michael reaction, with α,β-unsaturated carbonyl compounds. wikipedia.org In this pathway, the piperidine nitrogen attacks the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing effect of the conjugated carbonyl group. researchgate.netsemanticscholar.org

Research has demonstrated that this compound hydrobromide reacts with alkyl acrylates, such as methyl acrylate (B77674) and ethyl acrylate, in the presence of a base like triethylamine (B128534) to afford the corresponding 3-[2-(bromomethyl)piperidin-1-yl]propanoates. researchgate.netsemanticscholar.org The mechanism involves the initial deprotonation of the piperidine hydrobromide to release the free amine, which then undertakes a 1,4-nucleophilic addition to the acrylate. The resulting intermediate is an enolate, which is subsequently protonated to yield the final β-amino ester product. wikipedia.orglibretexts.org

These addition products are noted to be somewhat unstable in their pure form and are often used immediately for subsequent synthetic steps. researchgate.net This reaction serves as a powerful method for C-N bond formation and the elaboration of the piperidine scaffold. semanticscholar.org

Table 1: Products of Aza-Michael Addition of this compound with Alkyl Acrylates researchgate.netsemanticscholar.org

| Alkyl Acrylate | Base | Product |

| Methyl Acrylate | Triethylamine | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate |

| Ethyl Acrylate | Triethylamine | Ethyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate |

Intramolecular Cyclization and Ring-Closure Pathways

The bifunctional nature of the products derived from this compound allows for elegant intramolecular cyclization strategies. A prominent example is the synthesis of the indolizidine alkaloid skeleton, a bicyclic system of significant biological interest. researchgate.net

The process begins with the Aza-Michael adduct, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate. researchgate.netsemanticscholar.org Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the deprotonation of the α-carbon of the ester, forming a lithium enolate. This newly formed enolate is a potent internal nucleophile. The molecule is now primed for an intramolecular S_N2 reaction, where the enolate attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forging a new carbon-carbon bond. researchgate.net This ring-closure step yields the novel 2-(methoxycarbonyl)indolizidine, which can be isolated as a mixture of diastereomers. researchgate.netumich.edu

This tandem Aza-Michael addition/intramolecular cyclization sequence demonstrates a powerful application of this compound in constructing complex heterocyclic frameworks from simple acyclic precursors.

Dimerization and Self-Condensation Reactions

Under certain conditions, this compound can undergo self-condensation or dimerization. This reaction is a consequence of the molecule's inherent bifunctionality, possessing both a nucleophilic nitrogen and an electrophilic bromomethyl group. The dimerization proceeds through a double nucleophilic substitution mechanism. researchgate.netsemanticscholar.org

The reaction is initiated when the nucleophilic nitrogen of one this compound molecule attacks the electrophilic carbon of a second molecule, displacing the bromide ion to form a C-N bond and creating a dimeric intermediate. researchgate.netlookchemmall.com This intermediate still contains a nucleophilic amine and an electrophilic bromomethyl group, allowing for a second, intramolecular nucleophilic substitution to occur, leading to the formation of a stable tricyclic product. semanticscholar.org

In the reaction of this compound hydrobromide with acrylates, this dimerization product has been isolated in small quantities (<5%) and identified as 4a,8a-diazaperhydroanthracene. researchgate.netsemanticscholar.org The formation of this dimer is a competing pathway to the desired Aza-Michael addition and underscores the importance of controlling reaction conditions to favor the intended chemical transformation.

Radical Reaction Mechanisms Involving Bromomethyl-Substituted Piperidines

Alkyl bromides can undergo homolytic cleavage of the C-Br bond to generate carbon-centered radicals. maricopa.edu This process, known as homolysis, typically requires an input of energy in the form of heat (thermolysis) or light (photolysis). pressbooks.publibretexts.org In the case of this compound, homolytic cleavage would result in the formation of a bromine radical (Br•) and a piperidin-2-ylmethyl radical.

While specific studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the general principles of radical chemistry can be applied. The resulting piperidin-2-ylmethyl radical would be a highly reactive intermediate due to its unpaired electron. maricopa.edulibretexts.org Potential subsequent reaction pathways for this radical include:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another molecule to form 2-methylpiperidine (B94953).

Addition to π-Systems: The radical could add across a double or triple bond, initiating a radical polymerization or addition reaction.

Radical Combination: Two radicals could combine to form a new covalent bond, potentially leading to dimerization products different from those formed by nucleophilic substitution.

The energy required to induce the homolytic cleavage of C-Br bonds is known as the bond dissociation energy (BDE). researchgate.net This value is fundamental to predicting the feasibility of radical formation under specific thermal or photochemical conditions.

Functional Group Interconversions and Reduction Reactions

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comic.ac.uk this compound is amenable to several such transformations.

One of the most direct interconversions is the substitution of the bromide with a hydroxide (B78521), converting the bromomethyl group into a hydroxymethyl group, as discussed in section 3.1. researchgate.netsemanticscholar.org This changes the functionality from an alkyl halide to a primary alcohol, significantly altering the molecule's reactivity and physical properties.

Reduction reactions also play a key role. The bromomethyl group can be reduced to a methyl group (C-Br → C-H). This transformation can be achieved using various hydride reagents or catalytic hydrogenation methods known to reduce alkyl halides. escholarship.org For instance, binary metal hydride systems have been shown to effectively reduce carbon-halogen bonds. escholarship.org

Furthermore, derivatives of this compound can undergo selective reductions of other functional groups. For example, the 2-(methoxycarbonyl)indolizidine synthesized via intramolecular cyclization (section 3.3) can be readily reduced. researchgate.net Treatment with a strong reducing agent like lithium aluminium hydride (LiAlH4) in an etheral solvent reduces the ester functionality to a primary alcohol, affording 2-(hydroxymethyl)indolizidine in high yield. researchgate.netsemanticscholar.orgic.ac.uk This demonstrates how the reactivity of the bromomethyl group can be used to construct a scaffold that is then further modified by other functional group interconversions.

Palladium-Catalyzed Mechanistic Pathways in Piperidine Derivatization

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-N bond formation in modern organic synthesis. libretexts.orglibretexts.org While the piperidine nitrogen in this compound is itself a nucleophile, the C-Br bond of the bromomethyl group can serve as an electrophilic handle in these transformations, provided the piperidine nitrogen is suitably protected to prevent it from interfering with the catalyst. nih.gov

A general catalytic cycle for many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) begins with the oxidative addition of an organic halide to a Pd(0) complex. libretexts.org In this step, the C-Br bond of an N-protected this compound derivative would cleave, and the palladium would insert itself to form an alkyl-Pd(II)-halide complex.

Following oxidative addition, the mechanism proceeds through subsequent steps:

Transmetalation: In reactions like the Suzuki or Stille coupling, a second organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: This is the final step, where the two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For instance, a palladium-catalyzed Suzuki coupling could be envisioned between N-Boc-2-(bromomethyl)piperidine and an arylboronic acid to synthesize N-Boc-2-(arylmethyl)piperidines. Similarly, the Buchwald-Hartwig amination could be used to couple the bromomethyl group with various amines to form C-N bonds. libretexts.org These pathways offer a versatile strategy for the derivatization of the piperidine skeleton at the 2-position. mdpi.com

Applications of 2 Bromomethyl Piperidine in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The strategic placement of reactive groups in 2-(bromomethyl)piperidine makes it an ideal precursor for synthesizing more complex nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. This approach has been effectively demonstrated in the synthesis of fused and bridged ring systems.

The indolizidine skeleton, a 1-azabicyclo[4.3.0]nonane system, is the core structure of numerous alkaloids with significant biological activities, including antiviral and antitumour properties. semanticscholar.orggla.ac.uk The synthesis of these compounds is of considerable interest from a pharmaceutical perspective. semanticscholar.org A novel and efficient methodology for constructing this bicyclic system utilizes a derivative of this compound. semanticscholar.orgresearchgate.net

The synthesis begins with the conjugate addition (aza-Michael reaction) of this compound hydrobromide to an alkyl acrylate (B77674), such as methyl acrylate, in the presence of a base like triethylamine (B128534). semanticscholar.orgresearchgate.net This reaction, which had not been previously reported for 2-(ω-haloalkyl)piperidines, yields the key intermediate, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate. semanticscholar.orgresearchgate.net

Subsequent treatment of this intermediate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), induces an intramolecular cyclization. semanticscholar.orgresearchgate.net The base generates an enolate by deprotonating the carbon alpha to the carbonyl group, which then acts as an internal nucleophile, displacing the bromide ion to form the new carbon-carbon bond and complete the indolizidine ring system. researchgate.net This cyclization affords 2-(methoxycarbonyl)indolizidine, which was synthesized for the first time using this method as a mixture of diastereomers. semanticscholar.orgresearchgate.netumich.edu This ester can be readily reduced, for instance with lithium aluminium hydride, to provide 2-(hydroxymethyl)indolizidine in high yield. semanticscholar.orgresearchgate.net

Table 1: Synthesis of 2-(Hydroxymethyl)indolizidine

| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Aza-Michael Addition | This compound hydrobromide, Methyl acrylate | Triethylamine, Methanol, Reflux | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | Good | semanticscholar.org |

| 2. Intramolecular Cyclization | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | Lithium diisopropylamide (LDA), THF, 0 °C to RT | 2-(Methoxycarbonyl)indolizidine | 73% | umich.edu |

This table summarizes the key steps in the synthesis of 2-(hydroxymethyl)indolizidine, a valuable precursor for various biologically active alkaloids.

This synthetic route represents a new methodology for the construction of the 1-azabicyclo[4.3.0]nonane skeleton, highlighting the utility of this compound as a precursor for complex alkaloids. semanticscholar.org

The versatility of piperidine (B6355638) derivatives extends to their use in synthesizing other heterocyclic systems, such as pyrrolidines and azepanes, often through ring transformation or expansion reactions. acs.orgrsc.org The synthesis of indolizidine from this compound is a prime example of constructing a fused pyrrolidine (B122466) ring onto a piperidine core. semanticscholar.orgresearchgate.net

While direct conversion of this compound to simple azepane derivatives is less commonly documented, the principle of ring expansion from piperidine precursors is well-established in organic synthesis. For instance, transformations involving the rearrangement of 2-substituted piperidine derivatives can lead to the formation of a seven-membered azepane ring. acs.org Analogous compounds, such as 2-(chloromethyl)piperidine (B3272035) derivatives, have been utilized as substrates in the synthesis of stereodefined 2-chloromethyl-4-phenylpiperidine-4-carbonitriles, which can be further transformed into 3-hydroxy-5-phenylazepane-5-carbonitriles. acs.org This suggests that this compound could similarly serve as a substrate for ring expansion strategies, potentially via intramolecular alkylation followed by rearrangement, to access functionalized azepane architectures.

Furthermore, the synthesis of various N-heterocycles, including piperidines and azepanes, can be achieved through the reductive amination of aldehydes and ketones with cyclopropylamines, which triggers a ring-cleavage and expansion cascade. rsc.org This indicates the broad potential for interconversion between different nitrogen-containing ring sizes starting from appropriately functionalized precursors.

Role as a Key Intermediate in Pharmaceutical Precursor Synthesis

Pharmaceutical intermediates are chemical compounds that act as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com They provide a defined starting point for complex syntheses, enabling efficient and cost-effective manufacturing. pharmaoffer.com this compound and its derivatives are valuable intermediates due to the combination of the pharmaceutically relevant piperidine core and the synthetically versatile bromomethyl handle. mdpi.comgoogle.com

The synthesis of indolizidine derivatives, as detailed previously, is a clear demonstration of this role. semanticscholar.orgresearchgate.net Indolizidine alkaloids like castanospermine (B190763) and swainsonine, which feature a 2-(1-hydroxyalkyl)piperidine core structurally related to the products derived from this compound, exhibit potent inhibition of glycoprotein (B1211001) processing, which is linked to antiviral and potential antitumor activities. gla.ac.uk Therefore, 2-(hydroxymethyl)indolizidine, synthesized from a this compound precursor, represents a significant intermediate for accessing these classes of biologically active molecules. semanticscholar.orgresearchgate.netumich.edu

The broader importance of the bromomethyl functional group attached to a heterocyclic or aromatic ring is evident in the synthesis of major pharmaceuticals. For example, 2-(bromomethyl)-3-nitrobenzoic acid methyl ester is a key intermediate in a synthetic route to Lenalidomide, a drug used to treat multiple myeloma. google.com Similarly, precursors like 5-(bromomethyl)benzoddioxole are used in the synthesis of Donepezil-like compounds, which are investigated as inhibitors for enzymes implicated in Alzheimer's disease. nih.gov These examples underscore the strategic importance of the R-CH₂Br moiety, making this compound a highly valuable intermediate for introducing the piperidine scaffold into potential drug candidates.

Building Block for Polycyclic and Spirocyclic Architectures

The construction of complex, three-dimensional molecules is a central theme in modern drug discovery, with polycyclic and spirocyclic scaffolds offering access to new regions of chemical space. ucl.ac.ukresearchgate.net this compound is an effective building block for such structures, primarily through reactions that leverage its bifunctionality to form multiple rings.

The synthesis of the 1-azabicyclo[4.3.0]nonane (indolizidine) core is a direct application of this compound in constructing a polycyclic (specifically, a fused bicyclic) system. semanticscholar.orgresearchgate.net The sequential intermolecular and intramolecular reactions build a new ring onto the existing piperidine framework. This strategy is a cornerstone for creating complex natural product skeletons. ucl.ac.uk

Spirocycles, compounds where two rings are connected through a single shared atom, are increasingly prevalent in approved drugs. nih.gov The synthesis of spirocyclic piperidines often involves the condensation of a piperidone or the cyclization of an acyclic precursor. nih.gov While direct examples of using this compound to form a spiro-piperidine at the C2 position are not prominently featured in the literature, its structure presents theoretical possibilities. For instance, N-alkylation of the piperidine with a chain containing a malonate or a similar pronucleophile, followed by intramolecular alkylation onto the bromomethyl carbon, could potentially construct a spirocyclic system fused at the nitrogen and C2 positions. Such strategies are employed for creating diverse heterocyclic systems, and the reactivity of this compound makes it a plausible candidate for developing new routes to novel spiro-piperidine architectures.

Synthesis of Highly Substituted Piperidine Derivatives and Chemical Libraries

The creation of chemical libraries containing structurally diverse but related compounds is essential for drug discovery and for conducting structure-activity relationship (SAR) studies. The reactive bromomethyl group of this compound makes it an excellent starting point for generating libraries of highly substituted piperidine derivatives.

The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at the C2-methyl position by reacting this compound with a diverse panel of nucleophiles. This approach can be used to generate libraries of C2-functionalized piperidines for biological screening.

Table 2: Potential C2-Substitutions via Nucleophilic Displacement

| Nucleophile Class | Example Nucleophile | Resulting C2-Substituent | Resulting Compound Class |

|---|---|---|---|

| Alcohols/Phenols | Sodium methoxide (B1231860) (NaOCH₃) | -CH₂OCH₃ | 2-(Methoxymethyl)piperidine |

| Thiols/Thiophenols | Sodium thiophenoxide (NaSPh) | -CH₂SPh | 2-(Phenylthiomethyl)piperidine |

| Amines | Diethylamine (HN(Et)₂) | -CH₂N(Et)₂ | 2-((Diethylamino)methyl)piperidine |

| Carbanions | Sodium cyanide (NaCN) | -CH₂CN | 2-(Piperidin-2-yl)acetonitrile |

This table illustrates the versatility of this compound as a scaffold for creating diverse chemical libraries through reaction with various nucleophiles.

The synthesis of 2-(methoxycarbonyl)indolizidine itself proceeds through a highly substituted piperidine intermediate, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate. semanticscholar.orgresearchgate.net This demonstrates how this compound can be elaborated at both the nitrogen and the bromomethyl positions to generate complex, polysubstituted molecules, further cementing its role as a versatile building block in modern organic synthesis. mdpi.com

Derivatization Strategies and Functionalization Studies of 2 Bromomethyl Piperidine

Selective Derivatization for Tailored Reactivity

The reactivity of 2-(bromomethyl)piperidine can be precisely controlled and directed, a critical aspect for its use in multi-step synthesis. Selectivity can be achieved by exploiting the inherent differences in reactivity between the piperidine (B6355638) nitrogen and the bromomethyl group, or by modifying the nitrogen to temporarily alter its nucleophilicity.

One primary strategy involves leveraging the nucleophilic character of the piperidine nitrogen. The nitrogen can readily participate in reactions such as the aza-Michael reaction, a conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net For instance, the reaction of this compound hydrobromide with alkyl acrylates in the presence of a base like triethylamine (B128534) proceeds via the nucleophilic attack of the piperidine nitrogen, leaving the bromomethyl group intact for subsequent transformations. semanticscholar.org This selective reaction on the nitrogen atom generates a more complex intermediate, a 3-(piperidin-1-yl)propanoate, which carries the reactive bromomethyl handle for further functionalization. researchgate.netsemanticscholar.org

Conversely, to facilitate reactions at the bromomethyl group without interference from the piperidine nitrogen, the amine is often protected. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) or brosyl (Bs) groups, temporarily masks the nucleophilicity of the nitrogen. nih.gov This strategy is crucial for preventing undesired side reactions, such as intermolecular N-alkylation, and allows for clean nucleophilic substitution at the bromomethyl carbon. While much of the literature on site-selective functionalization of piperidines focuses on C-H activation, the principles of using protecting groups to control reactivity are directly applicable to derivatizing the bromomethyl group. nih.gov The choice of protecting group can influence the steric and electronic environment of the entire molecule, thereby tailoring its reactivity for specific synthetic outcomes. nih.gov

Another aspect of its reactivity is the potential for intramolecular reactions. Under certain conditions, the piperidine nitrogen can displace the bromide to form a strained bicyclic aziridinium (B1262131) ion, which can then be opened by nucleophiles. Furthermore, dimerization can occur where two molecules react with each other, leading to the formation of tricyclic structures like 4a,8a-diazaperhydroanthracene, although this is often a minor side product. researchgate.netsemanticscholar.org

Introduction of Diverse Chemical Functionalities via the Bromomethyl Group

The bromomethyl group at the 2-position of the piperidine ring is a highly versatile functional handle. As a primary alkyl bromide, it is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of chemical moieties through reaction with various nucleophiles. This functionalization pathway is fundamental to its utility as a building block in organic synthesis.

Common functionalities introduced via nucleophilic substitution include:

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) leads to the formation of ether linkages.

Thioethers: Thiols (RSH) or thiolates (RS⁻) can be employed to displace the bromide, yielding thioether derivatives.

Amines: Primary or secondary amines can be used as nucleophiles to form substituted aminomethylpiperidines.

Azides: Sodium azide (B81097) is a common reagent to introduce the azido (B1232118) group, which can be further transformed, for example, into a primary amine via reduction.

Hydroxyl Group: The bromide can be displaced by a hydroxide (B78521) source, or simply by water under certain conditions, to yield 2-(hydroxymethyl)piperidine. researchgate.netsemanticscholar.org This was observed during the aza-Michael addition of this compound if water was deliberately added to the reaction mixture. semanticscholar.org

Carbon-Carbon Bonds: The bromomethyl group is also a key participant in forming new carbon-carbon bonds. A significant example is the intramolecular cyclization of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate. researchgate.net In this reaction, a strong base deprotonates the carbon alpha to the ester, generating an enolate which then acts as an internal carbon nucleophile, attacking the bromomethyl group to form the bicyclic indolizidine skeleton. researchgate.netsemanticscholar.org This strategy highlights the power of using the bromomethyl group to construct complex heterocyclic frameworks.

The reactivity of the C-Br bond allows chemists to systematically modify the piperidine scaffold, making this compound a valuable precursor for creating libraries of compounds for various research applications.

Reagents and Methodologies Employed in Functionalization Studies

A variety of reagents and methodologies have been documented for the functionalization of this compound and its derivatives. The choice of reagents, solvents, and reaction conditions is critical for achieving high yields and selectivity.

For derivatization at the piperidine nitrogen, the aza-Michael reaction is a well-documented method. This reaction typically involves treating this compound hydrobromide with an alkyl acrylate (B77674) (e.g., methyl or ethyl acrylate) and a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N), in a solvent like dichloromethane. semanticscholar.org The reaction is often run at temperatures ranging from 0 °C to room temperature. researchgate.netsemanticscholar.org

For functionalization involving the bromomethyl group, intramolecular cyclization to form indolizidine structures is a notable example. This transformation is achieved by treating a precursor like methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate with a strong, non-nucleophilic base. researchgate.net Lithium diisopropylamide (LDA) is the reagent of choice for this purpose, used in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures to initiate the reaction. researchgate.netsemanticscholar.org

Subsequent modifications of the newly formed derivatives are also common. For instance, ester functionalities introduced during derivatization can be readily reduced. The reduction of the 2-(methoxycarbonyl)indolizidine ester to the corresponding 2-(hydroxymethyl)indolizidine alcohol is accomplished using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as diethyl ether. researchgate.netsemanticscholar.org For general nucleophilic substitutions at the bromomethyl position, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate SN2 reactions with nucleophiles such as amines, thiols, or alkoxides.

The table below summarizes key derivatization reactions involving this compound.

| Reaction Type | Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Aza-Michael Addition | This compound HBr | Methyl acrylate, Triethylamine | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | semanticscholar.org, researchgate.net |

| Intramolecular Cyclization | Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | Lithium diisopropylamide (LDA) | 2-(Methoxycarbonyl)indolizidine | semanticscholar.org, researchgate.net |

| Hydrolysis | This compound HBr | Methyl acrylate, Et₃N, H₂O | Methyl 3-[2-(hydroxymethyl)piperidin-1-yl]propanoate | semanticscholar.org |

| Dimerization (Side-reaction) | This compound | Triethylamine | 4a,8a-Diazaperhydroanthracene | semanticscholar.org, researchgate.net |

| Ester Reduction | 2-(Methoxycarbonyl)indolizidine | Lithium aluminium hydride (LiAlH₄) | 2-(Hydroxymethyl)indolizidine | semanticscholar.org, researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP can provide a balance of accuracy and computational efficiency for studying organic molecules. mdpi.com

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable molecular structure. mdpi.com For cyclic systems like piperidine (B6355638), this process is crucial for identifying the most stable conformers.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine such as 2-(Bromomethyl)piperidine, two primary chair conformers exist: one with the bromomethyl group in an axial position and one with it in an equatorial position. Computational studies on various substituted piperidines have shown that the energy difference between these conformers dictates their relative populations. researchgate.netrsc.org Generally, the equatorial conformer is thermodynamically favored to reduce steric hindrance. nih.gov However, other factors, such as hyperconjugation and electrostatic interactions, can sometimes stabilize the axial conformer. nih.gov For this compound, the equatorial conformer is predicted to be the global minimum energy structure.

A full geometry optimization using DFT, for instance at the B3LYP/6-311++G(d,p) level of theory, would yield precise bond lengths and angles. nih.gov The expected geometric parameters for the most stable equatorial conformer are presented in Table 1.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C-N (ring) | ~1.47 Å |

| Bond Length | C-C (ring) | ~1.53 Å |

| Bond Angle | C-C-Br | ~109.5° |

| Bond Angle | C-N-C (ring) | ~112° |

| Dihedral Angle | N1-C2-C(subst)-Br | ~180° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom, which is the most nucleophilic site. The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond, marking this as the most electrophilic site and susceptible to nucleophilic attack. sciforum.netresearchgate.net Table 2 presents illustrative energy values for the frontier orbitals based on calculations of similar molecules. researchgate.netijnc.ir

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.85 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 8.00 |

Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Potential (μ) : Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom to attract electrons to itself, calculated as χ = -μ.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.

Using the illustrative energy values from Table 2, the global reactivity descriptors for this compound can be calculated as shown in Table 3.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 8.85 |

| Electron Affinity (A) | -ELUMO | 0.85 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.85 |

| Electronegativity (χ) | -μ | 4.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.00 |

| Chemical Softness (S) | 1 / η | 0.25 |

| Electrophilicity Index (ω) | μ² / 2η | 2.94 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed mapping of reaction pathways, connecting reactants to products via transition states. arxiv.org This analysis is fundamental to understanding reaction mechanisms, kinetics, and selectivity. A key reaction for this compound is the bimolecular nucleophilic substitution (SN2) at the methylene carbon bearing the bromine atom. sciforum.netmdpi.com

In such a reaction, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. The process can be modeled computationally by locating the transition state (TS) on the potential energy surface. github.io The TS for an SN2 reaction is characterized by a trigonal bipyramidal geometry at the central carbon, where the nucleophile and the leaving group are in apical positions. blogspot.com The structure of the TS is a first-order saddle point, confirmed by a frequency calculation which yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate. researchgate.net Solvation effects, which are critical for reactions involving charged or polar species, can be incorporated using implicit models like the Polarizable Continuum Model (PCM), often revealing significantly higher activation barriers compared to the gas phase. mdpi.comresearchgate.net An illustrative energy profile for an SN2 reaction is shown in Table 4.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Trigonal bipyramidal complex | +20.0 |

| Products | Substituted piperidine + Bromide | -10.0 |

Prediction of Molecular Interactions and Reactivity Profiles

For this compound, an MEP map would reveal:

A region of strong negative potential (red) localized around the nitrogen atom's lone pair, confirming it as the primary site for protonation and interaction with electrophiles.

A region of moderate negative potential around the bromine atom due to its lone pairs.

A region of strong positive potential (blue) around the hydrogen atom attached to the nitrogen (N-H), highlighting its role as a hydrogen bond donor.

Regions of moderate positive potential on the hydrogens of the bromomethyl group (C-H), making them susceptible to interaction with nucleophiles, although the primary electrophilic site is the carbon atom itself.

This detailed map of the electrostatic landscape allows for the prediction of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in molecular recognition and binding to biological targets like proteins. nih.gov By identifying the electrophilic and nucleophilic sites, the MEP provides a comprehensive reactivity profile, complementing the insights gained from FMO analysis. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromomethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(Bromomethyl)piperidine, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the piperidine (B6355638) ring and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms. The protons on the carbon adjacent to the nitrogen (C2 and C6) would appear at a lower field compared to the other ring protons. The proton at C2, being attached to the carbon bearing the bromomethyl group, will be further deshielded. The methylene protons of the bromomethyl group are expected to appear as a distinct signal, significantly downfield due to the deshielding effect of the bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected for the piperidine ring carbons and one for the bromomethyl carbon. The C2 carbon, substituted with the bromomethyl group, and the C6 carbon, adjacent to the nitrogen, are expected to be the most downfield of the ring carbons. The carbon of the bromomethyl group will also exhibit a characteristic downfield shift due to the attached bromine.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguous signal assignment.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons within the piperidine ring, aiding in the assignment of the complex multiplets. Cross-peaks would be observed between the proton at C2 and the protons at C3, as well as between the protons of the bromomethyl group and the proton at C2.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively assigning each carbon signal to its attached proton(s), resolving any ambiguities from the 1D spectra.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 3.0 - 3.4 | 58 - 62 |

| H-3 | 1.5 - 1.9 | 25 - 29 |

| H-4 | 1.3 - 1.7 | 23 - 27 |

| H-5 | 1.4 - 1.8 | 25 - 29 |

| H-6 | 2.6 - 3.0 | 45 - 49 |

| -CH₂Br | 3.4 - 3.8 | 35 - 40 |

| N-H | 1.5 - 2.5 | - |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the secondary amine N-H bond.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the piperidine ring and the bromomethyl group.

C-H Bend: Bending vibrations for the CH₂ groups of the ring and the bromomethyl group are expected in the 1400-1470 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1000-1250 cm⁻¹ region.

C-Br Stretch: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Frequencies for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-H Bend | 1400 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Expected Fragmentation Pattern: Upon electron ionization, the molecular ion [C₆H₁₂BrN]⁺ would be formed. Key fragmentation pathways would likely involve:

Loss of a bromine radical: This would lead to a significant fragment at m/z corresponding to the [C₆H₁₂N]⁺ ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could result in the loss of the bromomethyl group or other ring fragments.

Loss of HBr: Elimination of a molecule of hydrogen bromide from the molecular ion is another plausible fragmentation route.

Predicted Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment | Notes |

| 177/179 | [C₆H₁₂BrN]⁺ | Molecular ion (M⁺, M⁺+2) |

| 98 | [C₆H₁₂N]⁺ | Loss of Br radical |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

| 96/98 | [C₅H₉Br]⁺ | Ring fragmentation |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., hydrobromide) would be required.

The analysis would yield precise information on:

Bond lengths and angles: Providing experimental confirmation of the molecular geometry.

Conformation of the piperidine ring: Determining whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.

Orientation of the bromomethyl group: Establishing whether the substituent is in an axial or equatorial position.

Intermolecular interactions: Revealing details of hydrogen bonding and other non-covalent interactions within the crystal lattice.

As of this writing, no publically available crystal structure for this compound has been identified. However, analysis of related piperidine structures suggests that the piperidine ring would likely adopt a chair conformation with the bromomethyl group preferentially occupying the equatorial position to minimize steric hindrance nih.govnih.goved.ac.uk.

Chromatographic Methods for Purity Assessment and Isomer Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of any isomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a mixture. A typical GC method would involve a non-polar or medium-polarity capillary column. The retention time would be characteristic of the compound under specific conditions of temperature programming, carrier gas flow rate, and column type. GC-MS analysis would also provide the mass spectrum of the compound, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. For a compound like this compound, which contains a basic nitrogen atom, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. The addition of an ion-pairing reagent or the use of a buffer to control the pH is often necessary to achieve good peak shape and retention for amines. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or mass spectrometer (LC-MS).

Typical Chromatographic Conditions:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Reversed-phase C18 or C8 |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Buffered aqueous/organic mixture (e.g., Water/Acetonitrile with TFA or Formic Acid) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) |

| Application | Purity assessment, identification of volatile impurities | Purity assessment, quantification, separation of non-volatile impurities |

Q & A

Q. What are the optimal synthetic methods for preparing 3-[2-(bromomethyl)piperidin-1-yl]propanoates via conjugate addition?

The aza-Michael reaction between 2-(bromomethyl)piperidine hydrobromide and alkyl acrylates (e.g., methyl or ethyl acrylate) is a key method. The reaction is performed by suspending the hydrobromide salt in the acrylate, adding triethylamine (Et₃N) at 0°C, and stirring for 16 hours. This yields 1-(2-alkoxycarbonylethyl)piperidine derivatives (e.g., 3a-d ) with good yields (e.g., 73–92%) . Critical steps include maintaining anhydrous conditions to avoid hydrolysis of the bromomethyl group to hydroxymethyl derivatives .

Q. How can researchers confirm the structure and purity of this compound-derived products?

Analytical characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to confirm chemical environments (e.g., methylene protons adjacent to bromine at δ ~3.5 ppm) .

- IR spectroscopy : Peaks for ester carbonyl (~1740 cm⁻¹) and C-Br stretching (~650 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks matching expected m/z values (e.g., 3a : [M⁺] = 278) .

- Elemental analysis : Agreement between calculated and experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. What are the common side reactions during aza-Michael additions of this compound?

Water contamination leads to hydrolysis, forming 2-(hydroxymethyl)piperidine derivatives (e.g., 4a-b ) instead of the desired bromomethyl products. Additionally, dimerization of this compound via double nucleophilic substitution can produce tricyclic byproducts (e.g., 6 ) in <5% yields . Mitigation involves rigorous drying of reagents and solvents.

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing indolizidine derivatives from this compound?

Reaction of methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate (3a ) with LDA (lithium diisopropylamide) induces cyclization to 2-(methoxycarbonyl)indolizidine (8 ), yielding a 45:55 mixture of cis and trans diastereomers. Separation via column chromatography or preparative GC is ineffective due to similar polarity. Instead, researchers must optimize reaction conditions (e.g., temperature, base stoichiometry) to favor a specific isomer .

Q. What methodological strategies improve yields in LiAlH₄-mediated reductions of indolizidine esters?

Reduction of 8 to 2-(hydroxymethyl)indolizidine (9 ) requires:

- Slow addition of LiAlH₄ to a cooled (0°C) THF solution of 8 .

- Reflux for 3 hours to ensure complete ester-to-alcohol conversion.

- Quenching with water at 0°C to avoid violent reactions.

This achieves 92% yield but retains the original diastereomer ratio (47:53) .

Q. How can conflicting reactivity data for this compound with different acrylates be resolved?

While methyl/ethyl acrylates react smoothly, tert-butyl acrylate fails due to steric hindrance. Researchers should:

- Screen alternative acrylates (e.g., benzyl acrylate) with lower steric demand.

- Increase reaction time or temperature for sluggish substrates .

Q. What computational methods support the interpretation of experimental NMR data for this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ¹³C NMR chemical shifts, aiding assignment of complex spectra. Discrepancies >1 ppm between theory and experiment may indicate conformational flexibility or impurities .

Q. How can minor byproducts like 4a,8a-diazacycloundecene (6) be isolated and characterized?

Preparative gas chromatography (GC) is effective for isolating low-abundance byproducts. Structural elucidation of 6 involves high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) to establish connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.